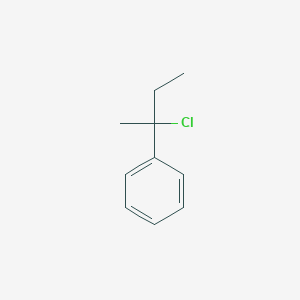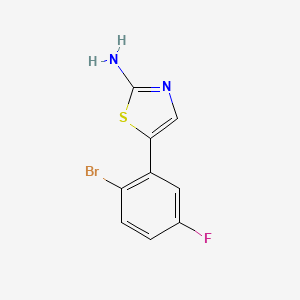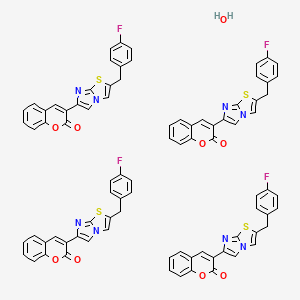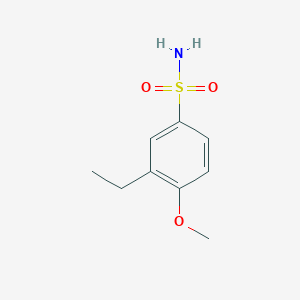
(2-Chlorobutan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Chlorobutan-2-yl)benzene can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of benzene with 2-chlorobutane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via the formation of a carbocation intermediate, which then reacts with benzene to form the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound typically follows the same Friedel-Crafts alkylation method. The reaction conditions are optimized to ensure high yield and purity of the product. This involves controlling the temperature, concentration of reactants, and the amount of catalyst used.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorobutan-2-yl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or alkoxide ions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are typically used.
Major Products Formed
Substitution: Products such as 2-hydroxy-2-phenylbutane or 2-alkoxy-2-phenylbutane.
Elimination: Formation of alkenes like 2-phenylbutene.
Scientific Research Applications
(2-Chlorobutan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Chlorobutan-2-yl)benzene in chemical reactions typically involves the formation of a carbocation intermediate. This intermediate can then undergo various transformations depending on the reaction conditions. For example, in nucleophilic substitution reactions, the carbocation is attacked by a nucleophile, leading to the formation of a new product .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobutane: Similar in structure but lacks the phenyl group.
2-Phenylbutane: Lacks the chlorine atom, making it less reactive in substitution reactions but more stable overall.
Uniqueness
(2-Chlorobutan-2-yl)benzene is unique due to the presence of both a chlorine atom and a phenyl group on the same carbon atom. This combination imparts distinct chemical properties, such as increased stability of the carbocation intermediate and specific reactivity patterns in substitution and elimination reactions .
Properties
CAS No. |
67765-94-0 |
|---|---|
Molecular Formula |
C10H13Cl |
Molecular Weight |
168.66 g/mol |
IUPAC Name |
2-chlorobutan-2-ylbenzene |
InChI |
InChI=1S/C10H13Cl/c1-3-10(2,11)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |
InChI Key |
PVPAMCTVDFXDNB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-(Benzyloxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14015743.png)
![3-[2-(Prop-2-en-1-yloxy)ethoxy]propanenitrile](/img/structure/B14015759.png)









